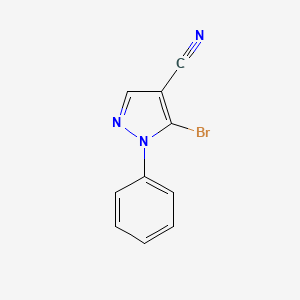

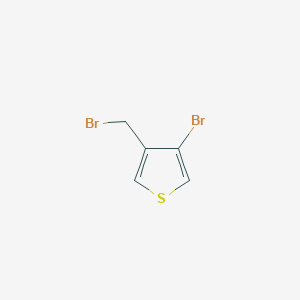

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile is a chemical of interest in the field of organic synthesis and medicinal chemistry. It is related to various pyrazole derivatives that have been synthesized and characterized for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of research due to their potential applications. A novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are closely related to the target compound, has been developed. This synthesis involves a selective Sandmeyer reaction on diaminopyrazole, leading to good yields and providing a versatile method for further functionalization of the pyrazole ring . Additionally, a one-pot, four-component condensation reaction has been reported for the synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the versatility of pyrazole derivatives in multicomponent reactions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques. For instance, the structure of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline, a compound structurally similar to the target molecule, was characterized using NMR and IR spectroscopy, and its molecular conformation was confirmed by X-ray diffraction studies . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions, which can be utilized to synthesize a wide range of compounds. For example, a [3 + 2] cycloaddition reaction has been employed to synthesize new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles from 1-aryl-1H-pyrazole-4-carbonitriles, demonstrating the reactivity of the pyrazole moiety in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The IR spectrum of related compounds typically shows characteristic absorptions for aromatic and aliphatic C-H stretches, as well as C=C aromatic bond stretching . The NMR spectra provide detailed information about the protons and carbons present in the structure, which is essential for deducing the compound's chemical environment. X-ray crystallography can reveal the conformation of the pyrazole ring and the presence of chiral centers, which are important for understanding the compound's stereochemistry .

科学的研究の応用

Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have been found to have antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their herbicidal properties .

Coordination Chemistry

Pyrazoles are used in coordination chemistry . They can form complexes with various metals, contributing to the diversity of structures and properties of coordination compounds .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used as ligands to form organometallic compounds .

Synthesis of Bioactive Compounds

Pyrazole derivatives are used in the synthesis of various pharmaceutical and biologically active compounds . For example, a pyrazole derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) was synthesized and found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Safety And Hazards

特性

IUPAC Name |

5-bromo-1-phenylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-10-8(6-12)7-13-14(10)9-4-2-1-3-5-9/h1-5,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMBDAOQQBVANQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514028 |

Source

|

| Record name | 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

76767-44-7 |

Source

|

| Record name | 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)